molecular formula C16H25N3O2S B2645231 N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1211366-30-1

N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2645231
CAS No.: 1211366-30-1
M. Wt: 323.46
InChI Key: CNKAIMKVEPCUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a pyridine ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyridine derivatives or substituted morpholine derivatives.

Scientific Research Applications

N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring and pyridine ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-2-(morpholin-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
  • N-[2-methyl-2-(piperidin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Uniqueness

N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methyl-2-morpholin-4-ylbutyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-4-16(2,19-8-10-21-11-9-19)12-18-14(20)13-6-5-7-17-15(13)22-3/h5-7H,4,8-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKAIMKVEPCUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNC(=O)C1=C(N=CC=C1)SC)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.